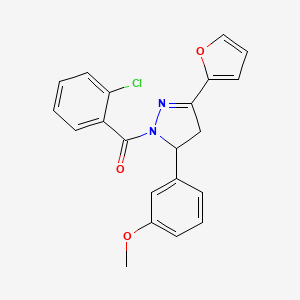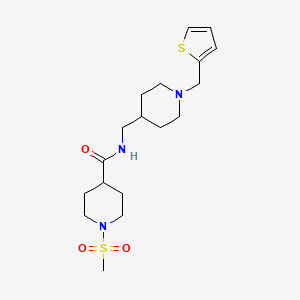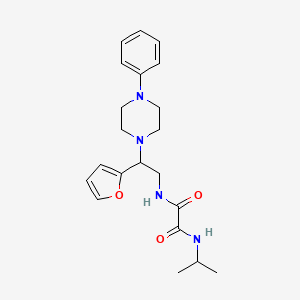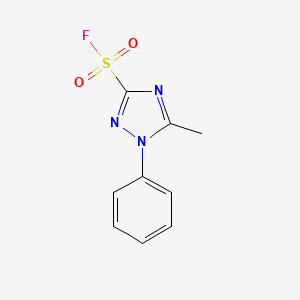
6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C23H27F3N2O4S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Partial O-Demethylation of Aromatic-Substituted 3,4-Dihydroisoquinolines
A study by Brossi and Teitel explores the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines through controlled acid hydrolysis, indicating a method for structural modification of compounds within this chemical class (Brossi & Teitel, 1970). This process allows for the elucidation of mono-phenols from dimethoxy precursors, showcasing the potential for chemical transformations that could be relevant for compounds like the one .
Efficient Synthesis of Latifine Dimethyl Ether
Another relevant study by Gore and Narasimhan discusses the synthesis of latifine dimethyl ether from precursors sharing structural similarities with the target compound, highlighting a pathway for the creation of complex molecules from simpler 3,4-dihydroisoquinoline derivatives (Gore & Narasimhan, 1988). This study demonstrates the versatility of these compounds in synthetic chemistry and their potential for creating biologically active molecules.
Binding Studies and Ligand Affinity
Research conducted by Graulich et al. examines methoxylated 1,2,3,4-tetrahydroisoquinoliniums for their affinity to apamin-sensitive binding sites, indicating the significance of methoxy groups in determining ligand-receptor interactions (Graulich et al., 2006). This could imply that modifications on compounds like "6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide" might impact their biological activity and receptor affinity.
Cytotoxic Activity and Synthetic Applications
Kaufman et al. report on the synthesis of dimethoxyisoquinoline derivatives with noted cytotoxic activity, providing a glimpse into the potential therapeutic applications of such compounds (Kaufman et al., 2018). The methodologies outlined for synthesizing and modifying 3,4-dihydroisoquinoline compounds underscore the broad utility of these molecules in drug discovery and development.
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(2-methoxyethyl)-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O4S/c1-29-10-8-27-22(33)28-9-7-15-11-20(30-2)21(31-3)13-18(15)19(28)14-32-17-6-4-5-16(12-17)23(24,25)26/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDSWGKULBJHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2884238.png)
![N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2884239.png)
![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate](/img/structure/B2884244.png)
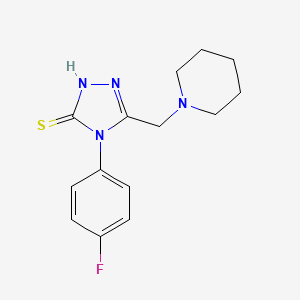

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2884247.png)
![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)
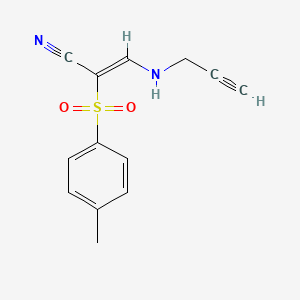
![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)
